molecular formula C20H24N2O2 B11826994 1-(6-Methoxyquinolin-4-yl)-3-(3-vinylpiperidin-4-yl)propan-1-one

1-(6-Methoxyquinolin-4-yl)-3-(3-vinylpiperidin-4-yl)propan-1-one

Cat. No.: B11826994
M. Wt: 324.4 g/mol
InChI Key: DKRSEIPLAZTSFD-UHFFFAOYSA-N
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Description

1-(6-Methoxyquinolin-4-yl)-3-(3-vinylpiperidin-4-yl)propan-1-one is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline ring substituted with a methoxy group, a piperidine ring with a vinyl group, and a propanone moiety. The intricate arrangement of these functional groups endows the compound with distinctive chemical and biological properties.

Preparation Methods

The synthesis of 1-(6-Methoxyquinolin-4-yl)-3-(3-vinylpiperidin-4-yl)propan-1-one typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the quinoline ring, followed by the introduction of the methoxy group through methylation. The piperidine ring is then synthesized separately and functionalized with a vinyl group. Finally, the two intermediates are coupled through a series of reactions to form the desired compound. Industrial production methods often involve optimizing these steps to enhance yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-(6-Methoxyquinolin-4-yl)-3-(3-vinylpiperidin-4-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions, often employing hydrogen gas and a metal catalyst, can convert the compound into its reduced forms, such as dihydroquinoline derivatives.

    Substitution: The methoxy and vinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions, using reagents like halogens or organometallic compounds.

Scientific Research Applications

1-(6-Methoxyquinolin-4-yl)-3-(3-vinylpiperidin-4-yl)propan-1-one has been extensively studied for its applications in:

Mechanism of Action

The mechanism by which 1-(6-Methoxyquinolin-4-yl)-3-(3-vinylpiperidin-4-yl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from binding to bacterial enzymes, inhibiting their function and leading to cell death. Similarly, its anti-inflammatory effects could be mediated through the modulation of signaling pathways involved in inflammation .

Comparison with Similar Compounds

When compared to similar compounds, 1-(6-Methoxyquinolin-4-yl)-3-(3-vinylpiperidin-4-yl)propan-1-one stands out due to its unique combination of functional groups. Similar compounds include:

    1-(6-Methoxyquinolin-4-yl)-3-(3-ethylpiperidin-4-yl)propan-1-one: Differing by the presence of an ethyl group instead of a vinyl group.

    1-(6-Methoxyquinolin-4-yl)-3-(3-methylpiperidin-4-yl)propan-1-one: Featuring a methyl group in place of the vinyl group.

These structural variations can lead to differences in chemical reactivity and biological activity, highlighting the uniqueness of this compound .

Properties

IUPAC Name

3-(3-ethenylpiperidin-4-yl)-1-(6-methoxyquinolin-4-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-14-13-21-10-8-15(14)4-7-20(23)17-9-11-22-19-6-5-16(24-2)12-18(17)19/h3,5-6,9,11-12,14-15,21H,1,4,7-8,10,13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRSEIPLAZTSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCNCC3C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861656
Record name 3-(3-Ethenylpiperidin-4-yl)-1-(6-methoxyquinolin-4-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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